molecular formula C12H18N2O B1399463 [(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine CAS No. 1340041-20-4

[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine

Cat. No. B1399463
CAS RN: 1340041-20-4
M. Wt: 206.28 g/mol
InChI Key: HLVJZMOJRCWHBE-UHFFFAOYSA-N
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Description

“[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine” is a chemical compound with the CAS Number: 1251083-17-6 . It has a molecular weight of 220.31 . The IUPAC name for this compound is 1-(3-pyridinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine .


Synthesis Analysis

The synthesis of pyridine derivatives, including “[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine”, can be achieved through various methods. One such method involves the use of whole cells of Burkholderia sp. MAK1, which has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Molecular Structure Analysis

The InChI code for “[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine” is 1S/C13H20N2O/c1-11(13-3-2-6-14-10-13)15-9-12-4-7-16-8-5-12/h2-3,6,10-12,15H,4-5,7-9H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine” include a molecular weight of 220.31 .

Scientific Research Applications

  • Synthesis and Medicinal Applications :

    • Antimicrobial and Anticancer Agents : A study by Ahsan and Shastri (2015) discussed the synthesis of oxadiazole analogues from 2-aminopyridine, demonstrating their potential as antimicrobial and anticancer agents (Ahsan & Shastri, 2015).
    • Bioactive Compounds : Zhang et al. (2013) described the synthesis of 2-pyridone derivatives from different substituted amines, highlighting their use in creating biologically and medicinally interesting molecules (Zhang et al., 2013).
  • Organic and Catalytic Chemistry :

    • Catalysts in Polymerization : Deeken et al. (2006) synthesized aminopyridines used as catalysts in Suzuki cross-coupling reactions and polymerization processes, indicating the chemical versatility of these compounds (Deeken et al., 2006).
    • Electrochemical Applications : Cibulka et al. (2000) studied the electroreductions of hydroxyimino group of methyl hetaryl ketoximes, including pyridin-2-yl derivatives, showcasing their potential in electrochemical processes (Cibulka et al., 2000).
  • Materials Science :

    • Dye Synthesis and Solvatochromic Behavior : Modi and Patel (2013) discussed the synthesis and characterization of novel bisheteroaryl azo dyes, using derivatives of pyridin-2-amine, which can be applied in textile industries (Modi & Patel, 2013).

Future Directions

The future directions for “[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine” and similar compounds could involve further exploration of their potential applications in various fields, such as pharmaceuticals and chemical industry . Their unique properties make them valuable synthons for the production of various products .

properties

IUPAC Name

1-(oxan-4-yl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-12(9-13-5-1)10-14-8-11-3-6-15-7-4-11/h1-2,5,9,11,14H,3-4,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVJZMOJRCWHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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